

# A Comparative Kinome Scan Analysis of Ligritinib and Other AXL Inhibitors

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## Compound of Interest

Compound Name: *Ligritinib*

Cat. No.: *B15579019*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinome profiles of **Ligritinib** and other prominent AXL inhibitors, including Bemcentinib, Gilteritinib, and Cabozantinib. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to be a valuable resource for researchers in the field of oncology and drug discovery.

## Introduction to AXL as a Therapeutic Target

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in cancer therapy.<sup>[1]</sup> Its overexpression is linked to poor prognosis, metastasis, and the development of resistance to various cancer treatments.<sup>[1]</sup> AXL signaling promotes cancer cell survival, proliferation, migration, and invasion through the activation of several downstream pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.<sup>[2][3][4]</sup> The development of selective AXL inhibitors is therefore a promising strategy to overcome drug resistance and improve patient outcomes.

## Kinome Scan Comparison of AXL Inhibitors

Kinome scanning is a critical tool for assessing the selectivity of kinase inhibitors. It provides a broad overview of an inhibitor's binding affinity or inhibitory activity against a large panel of kinases. High selectivity for the intended target (AXL) with minimal off-target effects is a desirable characteristic for a clinical candidate to reduce potential toxicity.

Below is a summary of publicly available kinome scan data for **Ligritinib** and other selected AXL inhibitors. It is important to note that the data are compiled from various sources and methodologies (e.g., IC<sub>50</sub>, K<sub>d</sub>, % inhibition), which should be considered when making direct comparisons.

Inhibitor	Primary Target(s)	AXL	MER	TYRO3	Other Notable Targets (Potency)	Data Type	Source(s)
Ligritinib (AB801)	AXL	Potent	860-fold selective over MER	1400-fold selective over TYRO3	DRAK1 (47-fold selective)	Fold Selectivity (Ki)	[5]
Bemcentinib (BGB324)	AXL	Potent	Selective	Selective	-	Qualitative	[6][7][8]
Gilteritinib (ASP2215)	FLT3, AXL	0.73 nM	>50% inhibition at 5 nM	-	FLT3 (0.29 nM), LTK, ALK, TRKA, ROS, RET	IC50, % Inhibition	[9][10]
Cabozantinib (XL184)	VEGFR2, MET, AXL, RET	7 nM	-	-	VEGFR2 (0.035 nM), MET (1.3 nM), RET (4 nM), KIT (4.6 nM), FLT3 (11.3 nM), TIE2 (14.3 nM)	IC50	[11][12][13]

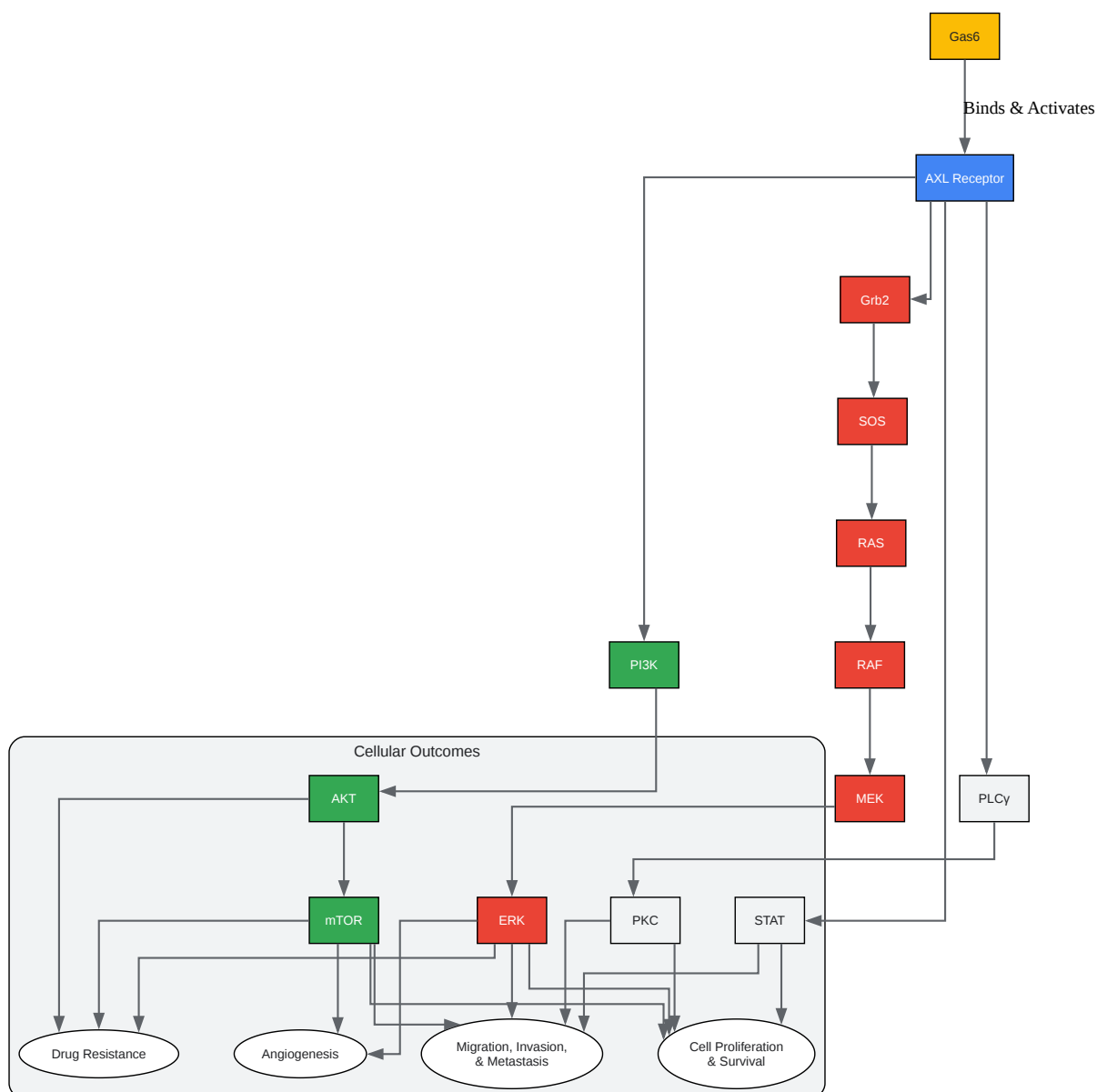
Note: "Potent" and "Selective" are used where specific quantitative values were not available in the public domain but were described as such in the source literature. The selectivity of **Ligritinib** (AB801) is presented as a fold-difference in  $K_i$  values compared to AXL.[5]

## Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function and how their selectivity is determined, the following diagrams illustrate the AXL signaling pathway and the general workflows for two common kinome profiling methods.

### AXL Signaling Pathway

The AXL receptor tyrosine kinase, upon binding its ligand Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that contribute to cancer progression.

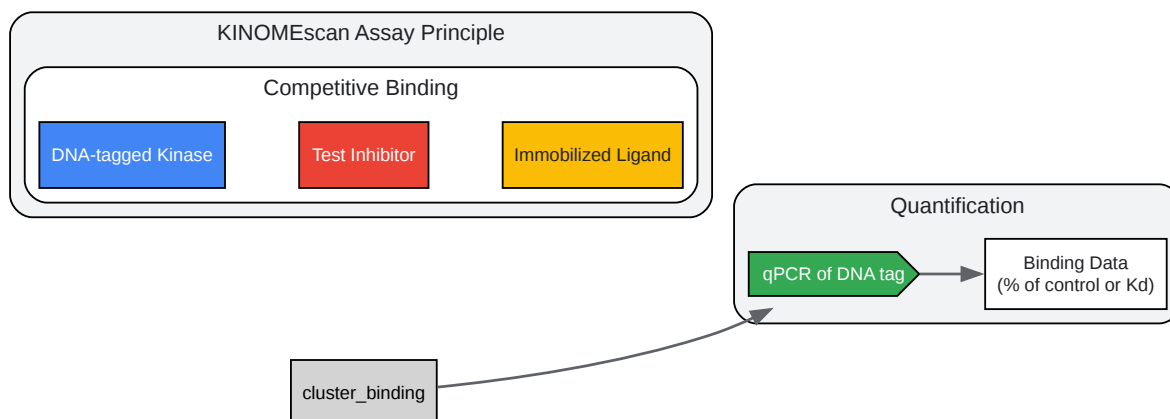


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### AXL Receptor Signaling Pathways

## Experimental Workflow: KINOMEScan

The KINOMEScan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

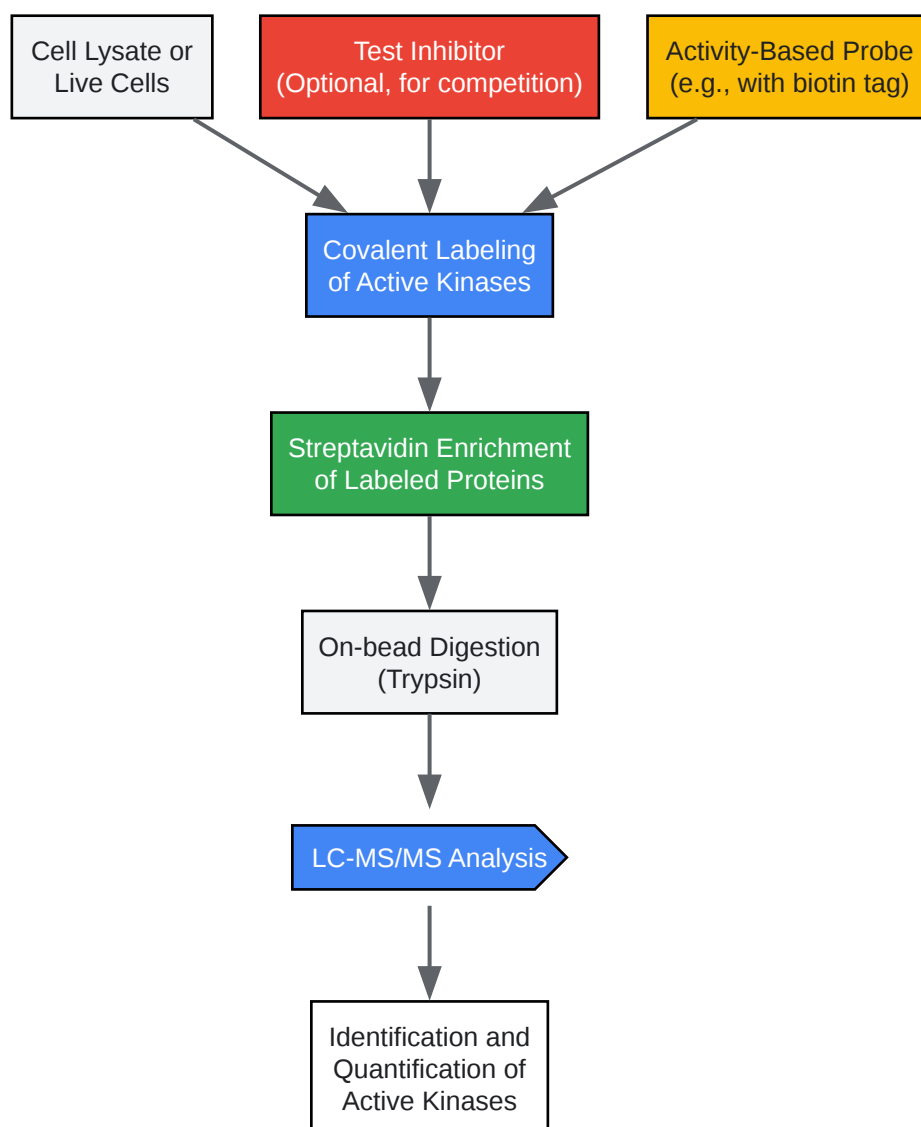


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KINOMEScan Experimental Workflow

## Experimental Workflow: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemical proteomics approach that utilizes probes to assess the functional state of enzymes, including kinases, in complex biological samples.



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#### Activity-Based Protein Profiling Workflow

## Detailed Methodologies

### KINOMEScan™ Assay Protocol

The KINOMEScan™ assay is a competition binding assay that quantitatively measures the binding of a compound to a panel of kinases.[9][14][15][16] The general steps are as follows:

- Assay Components: The assay utilizes three main components: DNA-tagged kinases, an immobilized ligand, and the test compound.[15]

- **Competitive Binding:** The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
- **Quantification:** The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).<sup>[15]</sup> A lower amount of bound kinase indicates stronger binding of the test compound.
- **Data Analysis:** The results are typically reported as a percentage of the control (DMSO) or used to calculate the dissociation constant ( $K_d$ ), which represents the binding affinity of the compound for the kinase.

## Activity-Based Protein Profiling (ABPP) for Kinase Selectivity

ABPP is a powerful method to profile the activity of enzymes, including kinases, directly in their native environment.<sup>[17][18][19][20]</sup> The workflow generally involves:

- **Probe Design:** An activity-based probe (ABP) is designed to covalently bind to the active site of a class of enzymes. For kinases, these probes are often ATP-mimetics with a reactive group and a reporter tag (e.g., biotin or a fluorophore).<sup>[21]</sup>
- **Labeling:** The ABP is incubated with a complex proteome, such as a cell lysate or intact cells. The probe selectively labels active kinases.<sup>[17]</sup>
- **Competitive Profiling (Optional):** To determine the targets of a specific inhibitor, the proteome is pre-incubated with the inhibitor before adding the broad-spectrum ABP. The inhibitor will block the ABP from binding to its target kinases.
- **Enrichment and Identification:** If a biotin tag is used, the labeled kinases are enriched using streptavidin beads.<sup>[18]</sup> The enriched proteins are then digested, and the resulting peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** By comparing the protein profiles of samples treated with and without the inhibitor, the specific kinase targets of the inhibitor can be identified and their relative engagement quantified.



## Conclusion

The kinome scan data presented in this guide highlight the varying selectivity profiles of different AXL inhibitors. **Ligritinib** (AB801) appears to be a highly selective AXL inhibitor with significant selectivity over other TAM family members, MER and TYRO3.[5] Gilteritinib, while a potent AXL inhibitor, also strongly targets FLT3.[9][10] Cabozantinib is a multi-kinase inhibitor with potent activity against several receptor tyrosine kinases, including AXL.[11][12][13] For Bemcentinib, while described as a selective AXL inhibitor, detailed public comparative kinome scan data is less available.

The choice of an AXL inhibitor for research or clinical development will depend on the specific therapeutic strategy. Highly selective inhibitors like **Ligritinib** may offer a more targeted approach with potentially fewer off-target effects. In contrast, multi-kinase inhibitors like Cabozantinib may provide broader pathway inhibition that could be advantageous in certain contexts. This guide provides a foundational dataset and methodological overview to aid in these critical decisions.

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